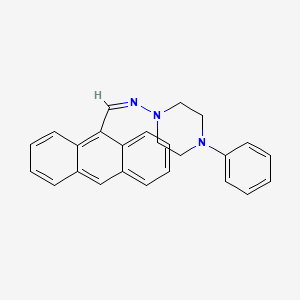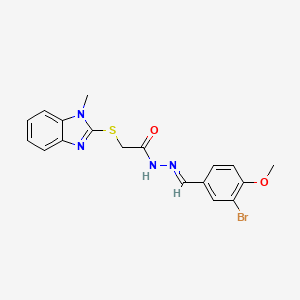![molecular formula C27H18N6O6 B11665299 N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) CAS No. 361166-02-1](/img/structure/B11665299.png)
N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) is a complex organic compound featuring a benzimidazole core, which is a five-membered heterocyclic moiety containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst. The resulting benzimidazole derivative is then further reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: A bactericidal agent with a similar heterocyclic structure
Uniqueness
N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) is unique due to its dual nitrobenzamide groups, which enhance its chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
361166-02-1 |
|---|---|
Molecular Formula |
C27H18N6O6 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H18N6O6/c34-26(16-5-9-21(10-6-16)32(36)37)28-19-13-18(25-30-23-3-1-2-4-24(23)31-25)14-20(15-19)29-27(35)17-7-11-22(12-8-17)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31) |
InChI Key |
DLSNPKWREDYSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665217.png)
![6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665220.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665225.png)
![3-Allyl-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11665231.png)
![Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11665234.png)
![ethyl 4-{5-[(E)-(2-{[(4-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11665239.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11665254.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11665257.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11665265.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)

